molecular formula C20H18FN5O2 B2415502 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097861-53-3

4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2415502
CAS No.: 2097861-53-3
M. Wt: 379.395
InChI Key: ZRCGYRGEFPXABD-UHFFFAOYSA-N
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Description

4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C20H18FN5O2 and its molecular weight is 379.395. The purity is usually 95%.
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Properties

IUPAC Name

4-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]-1-pyridin-3-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2/c1-24-18(11-17(23-24)14-4-6-15(21)7-5-14)20(28)25-9-10-26(19(27)13-25)16-3-2-8-22-12-16/h2-8,11-12H,9-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCGYRGEFPXABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one, a compound with the molecular formula C20H18FN5O2C_{20}H_{18}FN_5O_2 and a molecular weight of 379.395, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole ring followed by the introduction of the piperazine moiety. Common synthetic routes may involve:

  • Formation of the Pyrazole Ring : Utilizing 4-fluorophenyl and methyl groups in condensation reactions.
  • Synthesis of the Piperazine Moiety : Achieved through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
  • Coupling : The pyrazole and piperazine components are coupled using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Biological Activity

The biological activity of this compound has been investigated through various studies highlighting its potential as an anticancer agent, as well as its inhibitory effects on specific enzymes.

Anticancer Activity

Research indicates that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, a study focusing on pyrazolo[1,5-a]pyrimidines demonstrated their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

CompoundActivityReference
4-Fluorophenyl PyrazolesAnticancer (in vitro)
Pyrazolo[1,5-a]pyrimidinesEnzymatic inhibition

Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes involved in critical biological pathways. For example, research on related compounds has demonstrated their ability to inhibit kinases and other regulatory proteins linked to inflammation and cancer progression .

Pharmacological Mechanisms

The mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets. These targets may include:

  • Kinases : Inhibition of kinases like MET kinase has been noted, leading to reduced cancer cell viability.
  • Enzymatic Pathways : The compound may modulate pathways involved in apoptosis and cellular signaling.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A recent study evaluated a series of pyrazole derivatives against breast cancer cell lines, revealing IC50 values indicating potent cytotoxicity at low concentrations .
  • Enzyme Inhibition Study : Another investigation assessed the inhibitory effects on PAD4 (peptidyl arginine deiminase 4), showing that certain analogs could significantly reduce enzyme activity, which is crucial for inflammatory responses .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : The pyrazole moiety is known for its anticancer properties. Compounds with similar structures have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
  • Enzymatic Inhibition : Studies have highlighted the compound's ability to act as an inhibitor for various enzymes, which can be crucial in developing treatments for diseases where enzyme regulation is essential .

Applications in Medicinal Chemistry

The applications of 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one in medicinal chemistry include:

  • Drug Development : The compound serves as a scaffold for designing new drugs, particularly those targeting cancer and neurological disorders. Its structural versatility allows for modifications that can enhance potency and selectivity against specific targets.
  • Research on Pyrazolo[1,5-a]pyrimidines : This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines that have been extensively studied for their biological activities, including their roles as selective protein inhibitors and their potential in treating psychiatric disorders .
  • Fluorescent Probes : Recent studies have explored the use of pyrazolo-based compounds as fluorescent probes in biological imaging, which can aid in visualizing cellular processes and disease states .

Case Study 1: Antitumor Efficacy

A study published in Molecules demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted how modifications to the pyrazole ring could enhance antitumor activity, suggesting a promising avenue for drug development using this compound as a lead compound .

Case Study 2: Enzyme Inhibition

Research published by MDPI examined the inhibitory effects of similar compounds on specific enzymes involved in metabolic pathways. The findings indicated that these compounds could effectively modulate enzyme activity, presenting opportunities for therapeutic interventions in metabolic disorders .

Summary Table of Applications

Application AreaDescription
Drug DevelopmentScaffold for designing drugs targeting cancer and neurological disorders.
Antitumor ActivityExhibits cytotoxic effects against various cancer cell lines.
Enzymatic InhibitionActs as an inhibitor for enzymes involved in metabolic pathways.
Fluorescent ProbesUsed in biological imaging to visualize cellular processes and disease states.

Q & A

Basic: What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?

Answer:
The synthesis of structurally similar pyrazole-piperazine derivatives typically involves:

  • Step 1: Cyclocondensation of precursors (e.g., ethyl acetoacetate, phenylhydrazine) to form the pyrazole core .
  • Step 2: Functionalization via nucleophilic acyl substitution or coupling reactions to introduce fluorophenyl and pyridinyl groups .
  • Step 3: Hydrolysis or oxidation to achieve the final carbonyl or piperazinone moieties .
    Key Considerations: Use high-purity intermediates and monitor reaction progress via TLC or HPLC. Optimize solvent systems (e.g., DMF for polar intermediates) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) to improve yield .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Employ a combination of:

  • Single-crystal X-ray diffraction to confirm stereochemistry and bond angles (e.g., as demonstrated for pyrazole derivatives in ).
  • NMR spectroscopy (¹H/¹³C/¹⁹F) to verify substituent positions and purity, particularly for fluorophenyl and pyridinyl groups .
  • Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
    Advanced Tip: Use DFT calculations to predict spectral data and compare with experimental results for unresolved structural ambiguities .

Advanced: How can contradictory pharmacological activity data for this compound be resolved?

Answer:
Contradictions often arise from:

  • Variations in assay conditions (e.g., cell line specificity, incubation time). Standardize protocols using guidelines from environmental-chemical studies .
  • Structural isomerism or impurities. Re-evaluate compound purity via HPLC and confirm stereochemistry via X-ray crystallography .
  • Target selectivity. Perform competitive binding assays against off-target receptors (e.g., mGluR5, TNF-α) to rule out cross-reactivity .
    Example: Fluorine substitution on the phenyl ring may enhance metabolic stability but reduce target affinity; test analogs with alternate halogen substituents .

Advanced: What methodologies are recommended for assessing the compound’s environmental impact?

Answer:
Follow the INCHEMBIOL framework :

  • Phase 1 (Abiotic): Determine partition coefficients (log P) and hydrolysis rates using OECD 111/112 guidelines.
  • Phase 2 (Biotic): Conduct in vitro toxicity assays (e.g., Ames test for mutagenicity) and in vivo ecotoxicological studies (e.g., Daphnia magna acute toxicity).
  • Phase 3 (Ecosystem): Model bioaccumulation potential using QSAR tools and monitor degradation products via LC-MS/MS .

Advanced: How can computational modeling enhance SAR studies for this compound?

Answer:

  • Docking studies: Use AutoDock Vina to predict binding modes to targets (e.g., kinases, GPCRs) based on pyrazole-piperazine scaffolds .
  • QSAR modeling: Corrogate substituent effects (e.g., fluorophenyl vs. trifluoromethyl) with activity data using descriptors like Hammett constants or molecular polarizability .
  • MD simulations: Analyze conformational stability in biological membranes (e.g., lipid bilayer interactions) using GROMACS .

Basic: What are the critical parameters for evaluating in vitro vs. in vivo efficacy?

Answer:

  • In vitro: Focus on IC₅₀ values in target-specific assays (e.g., enzyme inhibition) and cytotoxicity (CC₅₀) in HEK293 or HepG2 cells .
  • In vivo: Prioritize pharmacokinetic parameters (AUC, t₁/₂) in rodent models and dose-response relationships. Adjust formulations (e.g., PEGylation) to improve bioavailability .
    Note: Cross-validate results using orthogonal assays (e.g., SPR for binding affinity) to minimize false positives .

Advanced: How can researchers address low solubility during formulation development?

Answer:

  • Salt formation: Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility .
  • Nanoparticle encapsulation: Use PLGA or liposomal carriers to improve dissolution rates and tissue penetration .
  • Co-solvent systems: Optimize ratios of DMSO/PEG 400 or cyclodextrin complexes for preclinical dosing .

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